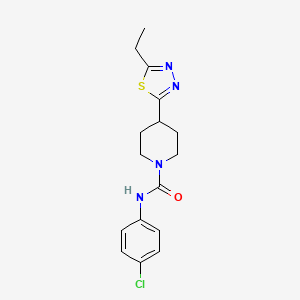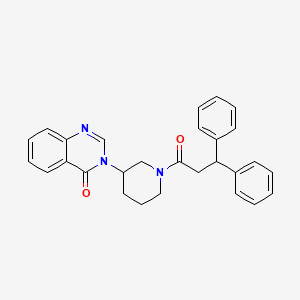
3-(1-(3,3-diphenylpropanoyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include the yield and purity of the final product.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactivity of the compound with different reagents and under different conditions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc.Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Ultrasound-Assisted Synthesis
A novel mechanistic study highlighted the ultrasound-assisted synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones, showcasing a piperidine-catalyzed three-component reaction. This innovative approach suggests a broader applicability for synthesizing related quinazolinone derivatives, potentially including 3-(1-(3,3-diphenylpropanoyl)piperidin-3-yl)quinazolin-4(3H)-one (Li-Hsun Chen et al., 2016).
Biological Activities
Insecticidal Efficacy
Research into bis quinazolinone derivatives, synthesized through reactions with various nitrogen nucleophiles, revealed significant insecticidal efficacy. These findings indicate potential agricultural applications for controlling pest populations (Manal M. El-Shahawi et al., 2016).
Antioxidant and Cytotoxic Activities
A study on new polyphenolic derivatives of quinazolin-4(3H)-one demonstrated both high antioxidant activity and cytotoxicity against cancer cell lines, suggesting therapeutic potentials in cancer treatment and prevention of oxidative stress-related diseases (Raluca Pele et al., 2022).
Antimicrobial Evaluation
Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential. Some derivatives exhibited moderate to significant antibacterial activity, indicating their promise as novel antimicrobial agents (B. Kapoor et al., 2017).
Therapeutic Potential
Antihypertensive Agents
A study on piperidine derivatives with a quinazoline ring system as potential antihypertensive agents showed promising results in lowering blood pressure in hypertensive rat models. This research points towards the development of new therapeutic agents for managing hypertension (H Takai et al., 1986).
Antitubercular Activities
The 2,4-diaminoquinazoline series has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, highlighting its potential as a lead candidate for tuberculosis drug discovery. This underscores the therapeutic relevance of quinazolinone derivatives in addressing infectious diseases (J. Odingo et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Zukünftige Richtungen
This involves hypothesizing potential applications or areas of study based on the compound’s properties and behavior.
Please consult a professional chemist or a trusted scientific resource for accurate information. It’s always important to handle chemicals safely and understand their properties before use.
Eigenschaften
IUPAC Name |
3-[1-(3,3-diphenylpropanoyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2/c32-27(18-25(21-10-3-1-4-11-21)22-12-5-2-6-13-22)30-17-9-14-23(19-30)31-20-29-26-16-8-7-15-24(26)28(31)33/h1-8,10-13,15-16,20,23,25H,9,14,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJZAKFKPYUBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3,3-diphenylpropanoyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

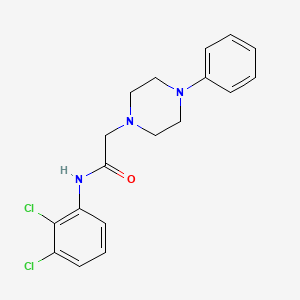
![[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2752535.png)
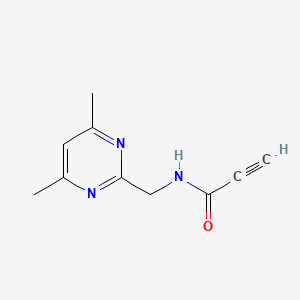
![N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2752537.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2752539.png)
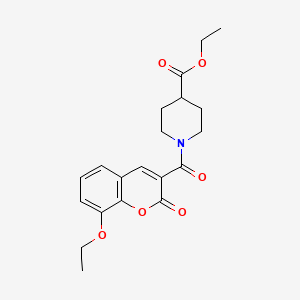
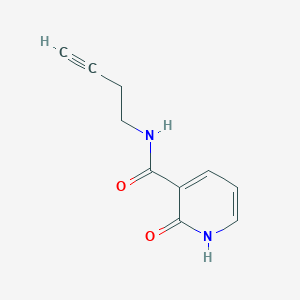
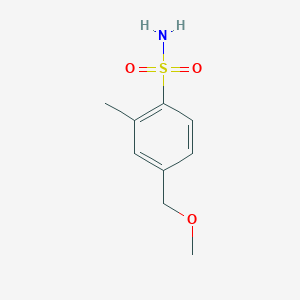
![1-(4-ethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2752544.png)

![6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B2752548.png)


